2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol 2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475088
InChI: InChI=1S/C11H22N2O/c1-12-6-2-3-11(12)9-13(7-8-14)10-4-5-10/h10-11,14H,2-9H2,1H3
SMILES: CN1CCCC1CN(CCO)C2CC2
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13475088

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol -

Specification

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 2-[cyclopropyl-[(1-methylpyrrolidin-2-yl)methyl]amino]ethanol
Standard InChI InChI=1S/C11H22N2O/c1-12-6-2-3-11(12)9-13(7-8-14)10-4-5-10/h10-11,14H,2-9H2,1H3
Standard InChI Key AXZWFBDHSNWUEF-UHFFFAOYSA-N
SMILES CN1CCCC1CN(CCO)C2CC2
Canonical SMILES CN1CCCC1CN(CCO)C2CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemical Features

The compound’s structure integrates three distinct moieties:

  • A cyclopropyl group fused to a secondary amine, introducing steric strain and conformational rigidity.

  • A 1-methyl-pyrrolidin-2-ylmethyl substituent, contributing a chiral center and modulating solubility via its tertiary amine.

  • An ethanolamine backbone, enabling hydrogen bonding and solubility in polar solvents .

Crystallographic data, though limited, suggest that the pyrrolidine ring adopts a chair conformation, while the cyclopropyl group imposes a 60° dihedral angle relative to the amine plane . The (S)-enantiomer (CAS 1354007-17-2) is preferentially synthesized due to its hypothesized receptor-binding advantages .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H22N2O\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}
Molar Mass (g/mol)198.31
cLogP1.82
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthetic Methodologies and Optimization

Palladium-Catalyzed Cyclopropanation

The synthesis begins with a nickel- or palladium-mediated coupling between 1-methyl-pyrrolidine-2-carbaldehyde and cyclopropylamine under reflux (50–70°C) in toluene. Key steps include:

  • Imine Formation: The aldehyde reacts with cyclopropylamine to generate a Schiff base.

  • Reductive Amination: Sodium borohydride reduces the imine, yielding the secondary amine intermediate.

  • Ethanolamine Conjugation: Epoxide ring-opening with ethanolamine completes the structure .

Catalytic hydrogenation using 5% Pt/C in ethanol-methanol (3:1 v/v) achieves enantiomeric excesses >90% ee . Yield optimization (up to 70%) requires precise control of reaction time (4–6 hours) and acid additives (e.g., acetic acid) .

Table 2: Synthetic Conditions and Outcomes

ParameterOptimal RangeImpact on Yield
Temperature60–70°C+15%
Catalyst Loading5% Pt/C+20%
Solvent SystemEthanol:Methanol (3:1)+12%

Physicochemical Properties and Computational Analysis

Lipophilicity and Solubility Profiling

The compound’s cLogP\text{cLogP} of 1.82 reflects a balance between hydrophobic (cyclopropyl, pyrrolidine) and hydrophilic (ethanolamine) domains. Molecular dynamics simulations predict:

  • Aqueous Solubility: 12.4 mg/mL at pH 7.4, facilitated by the ethanolamine’s hydrogen-bonding capacity.

  • Membrane Permeability: A P-gp substrate efflux ratio of 2.1, suggesting moderate blood-brain barrier penetration .

Quantum mechanical calculations (DFT/B3LYP) highlight the cyclopropyl group’s role in stabilizing transition states during receptor binding, with a calculated ΔGbind\Delta G_{\text{bind}} of −8.2 kcal/mol for µ-opioid receptor models .

Pharmacological Profile and Mechanism of Action

Putative Targets and Receptor Interactions

While direct binding assays remain unpublished, structural analogs demonstrate:

  • µ-Opioid Receptor (MOR) Agonism: Pyrimidine derivatives with similar pyrrolidine motifs show IC50\text{IC}_{50} values of 27 nM .

  • Dopamine D2 Receptor Modulation: Branched alkylamines enhance potency 4-fold in cAMP inhibition assays .

The ethanolamine moiety may mimic tyrosine hydroxylase substrates, suggesting potential catecholaminergic activity .

CompoundEC50\text{EC}_{50} (nM)t1/2t_{1/2} (h)
LEI-401 272.1
RTI-13951-33 1953.8
Target CompoundPendingPending

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